molecular formula C17H16IN3O2 B11553724 N-(2-ethylphenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide

N-(2-ethylphenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11553724
M. Wt: 421.23 g/mol
InChI Key: CVEGOBXSIYUKRT-YBFXNURJSA-N
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Description

N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that falls under the category of hydrazones. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2-ethylphenylhydrazine with 4-iodobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can be compared with other similar hydrazone compounds such as:

These comparisons highlight the unique structural features and reactivity of N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE, making it a valuable compound in scientific research.

Properties

Molecular Formula

C17H16IN3O2

Molecular Weight

421.23 g/mol

IUPAC Name

N-(2-ethylphenyl)-N'-[(E)-(4-iodophenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H16IN3O2/c1-2-13-5-3-4-6-15(13)20-16(22)17(23)21-19-11-12-7-9-14(18)10-8-12/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

CVEGOBXSIYUKRT-YBFXNURJSA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)I

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)I

Origin of Product

United States

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